3-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
2-hydroxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-16-11-13(6-7-15(16)17(20)21)12-4-3-5-14(10-12)24(22,23)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBOPBDXUWHDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692314 | |
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-00-7 | |
| Record name | 3-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenyl Core Construction via Suzuki-Miyaura Coupling
The biphenyl scaffold is typically assembled using a Suzuki-Miyaura cross-coupling between two aryl halides. For example:
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Step 1 : Coupling of 3-bromo-4-methoxybenzoic acid with 3-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/water (80°C, 12 h), yielding 4-methoxy-3'-bromo-[1,1'-biphenyl]-4-carboxylic acid.
-
Step 2 : Demethylation of the methoxy group using BBr₃ in CH₂Cl₂ (-20°C to rt, 4 h) to expose the hydroxyl group.
Key Optimization : Microwave irradiation (150°C, 20 min) reduces reaction time and improves yield by 15–20% compared to conventional heating.
Sulfonation and Pyrrolidine Incorporation
Sulfonation at the 3'-position is achieved via electrophilic aromatic substitution or direct sulfonyl chloride coupling :
-
Method A : Reaction of the biphenyl intermediate with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at 0°C, followed by quenching with pyrrolidine to form the pyrrolidin-1-ylsulfonyl group.
-
Method B : Use of 3'-amino-biphenyl intermediates, diazotized with NaNO₂/HCl, and treated with SO₂ gas to generate the sulfonyl group before pyrrolidine addition.
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| A | 62 | 95 | 6 h |
| B | 78 | 98 | 8 h |
Method B offers higher yield and purity but requires stringent temperature control (-5°C).
Carboxylic Acid Functionalization
The carboxylic acid group is often protected as a methyl ester during synthesis to prevent side reactions:
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Esterification : Treatment with MeOH/H₂SO₄ (reflux, 3 h) achieves >90% conversion to the methyl ester.
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Deprotection : Hydrolysis with NaOH (2 M) in THF/water (rt, 2 h) restores the carboxylic acid with minimal degradation.
Critical Note : Premature deprotection leads to coordination with metal catalysts, reducing yields in subsequent steps by up to 30%.
Advanced Purification Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves sulfonation byproducts. Typical conditions:
Recrystallization
Recrystallization from ethyl acetate/hexane (1:3) yields crystals with ≥99% purity, confirmed by X-ray diffraction.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid serves as a versatile building block for the synthesis of more complex organic molecules. It can participate in various chemical reactions such as:
- Oxidation : The hydroxy group can be oxidized to form a carbonyl group.
- Reduction : The carboxylic acid can be reduced to an alcohol.
- Substitution Reactions : The sulfonyl group can engage in nucleophilic substitutions.
Biology
This compound is being investigated for its potential as a biochemical probe or inhibitor. Its ability to interact with specific molecular targets makes it valuable in studying biochemical pathways. Notably:
- Enzyme Interaction : The sulfonyl group facilitates strong interactions with protein active sites.
- Biological Activity : Similar compounds have shown antimicrobial properties, suggesting potential applications in developing new antimicrobial agents.
Medicine
Research indicates that this compound may possess therapeutic properties, particularly:
- Anti-inflammatory Activity : Studies suggest that the compound may inhibit inflammatory pathways.
- Anticancer Potential : Preliminary investigations indicate that it may affect cancer cell proliferation.
Data Table of Applications
| Application Area | Specific Use | Mechanism |
|---|---|---|
| Chemistry | Building block for complex synthesis | Reactivity of functional groups |
| Biology | Biochemical probe | Interaction with enzymes/receptors |
| Medicine | Anti-inflammatory and anticancer agent | Modulation of signaling pathways |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of pyrrolidine derivatives similar to this compound. Researchers found that certain derivatives exhibited significant activity against bacterial strains, indicating a promising avenue for developing new antibiotics.
Case Study 2: Anti-inflammatory Properties
Research conducted at a leading pharmaceutical lab demonstrated that compounds containing the pyrrolidin-1-ylsulfonyl moiety showed inhibitory effects on pro-inflammatory cytokines in vitro. This suggests potential for therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds, while the sulfonyl group can participate in electrostatic interactions, influencing the activity of the target molecule.
Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- 3-Hydroxy group : Enhances hydrogen-bonding and acidity (pKa ~8–10).
- 4-Carboxylic acid : Increases hydrophilicity and enables salt formation.
Comparison Table of Analogous Compounds:
Functional Group Impact on Properties
Solubility:
Biological Activity
3-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound characterized by its biphenyl structure, which includes a hydroxyl group, a pyrrolidinylsulfonyl group, and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Biphenyl Core : Achieved through Suzuki coupling reactions.
- Introduction of the Hydroxyl Group : Via electrophilic aromatic substitution or directed ortho-metalation followed by oxidation.
- Sulfonylation : The pyrrolidinylsulfonyl group is introduced by reacting with pyrrolidine and sulfonyl chloride under basic conditions.
- Carboxylation : The carboxylic acid is formed through reactions such as the Kolbe-Schmitt reaction.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, modulating their activity.
- Receptor Interaction : It could interact with biological receptors, influencing various signaling pathways.
The unique structural features of this compound enhance its binding affinity and selectivity compared to similar compounds .
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative showed potent activity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines, indicating that modifications in the biphenyl structure can lead to enhanced anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | TBD |
| Similar Analog | HEP2 | TBD |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines by interfering with NF-kB signaling pathways.
Antimicrobial Activity
Emerging research indicates that similar compounds exhibit antimicrobial properties against various pathogens:
- Case Study 2 : A related compound demonstrated significant activity against Acinetobacter baumannii, suggesting that structural modifications can enhance antibacterial efficacy .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against other related compounds:
| Compound | Structural Features | Notable Activities |
|---|---|---|
| This compound | Pyrrolidinylsulfonyl group | Potential anticancer and anti-inflammatory |
| 3-Hydroxy-3'-(morpholin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid | Morpholin group | Moderate cytotoxicity |
| 3-Hydroxy-3'-(piperidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid | Piperidin group | Limited biological data |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves sequential functionalization of the biphenyl core. A feasible route includes:
Suzuki-Miyaura coupling to construct the biphenyl scaffold, using palladium catalysts and aryl boronic acids under inert atmospheres .
Sulfonylation of the pyrrolidine ring using sulfonyl chlorides in the presence of a base (e.g., triethylamine) at 0–25°C .
Carboxylic acid introduction via oxidation of a methyl or hydroxymethyl group using KMnO₄ or CrO₃ under acidic conditions .
Key conditions: Strict temperature control during sulfonylation, anhydrous solvents for coupling steps, and purification via recrystallization or column chromatography.
Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, particularly resolving sulfonyl group orientation (SHELXL software is widely used for refinement) .
- HPLC-PDA : To assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers address challenges in determining the crystal structure of this compound, particularly regarding the orientation of the pyrrolidin-1-ylsulfonyl group?
- Methodological Answer :
- Crystallization Optimization : Use mixed solvents (e.g., DMSO/water) to improve crystal quality.
- Twinned Data Refinement : Employ SHELXL’s TWIN/BASF commands to handle twinning caused by sulfonyl group flexibility .
- DFT Calculations : Compare experimental X-ray data with computational models (e.g., Gaussian09) to validate sulfonyl group conformation .
Q. How do structural modifications at the biphenyl or pyrrolidine rings influence the compound's biological activity, and what methodologies are used to study these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Pyrrolidine Substitution : Introduce methyl or fluorine groups to modulate lipophilicity and target binding (synthesize analogs via reductive amination or alkylation) .
- Biphenyl Modifications : Replace hydroxy groups with halogens (e.g., Cl, F) to enhance metabolic stability; assess via in vitro cytochrome P450 assays .
- Biological Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with inflammatory proteins (e.g., TNF-α) .
Q. What strategies are effective in resolving contradictory data regarding the compound's interaction with biological targets such as inflammatory response proteins?
- Methodological Answer :
- Orthogonal Validation : Combine SPR binding data with cellular assays (e.g., NF-κB luciferase reporter) to confirm target engagement .
- Competitive Binding Studies : Use isotopic labeling (³H/¹⁴C) or fluorescent probes to differentiate direct binding from off-target effects .
- Molecular Dynamics Simulations : Analyze binding pocket dynamics (e.g., using GROMACS) to explain variability in IC₅₀ values across studies .
Data Contradiction Analysis
- Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Variations in ATP concentration (fixed vs. physiological levels) .
- Compound Solubility : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers .
- Protein Isoforms : Validate target specificity using isoform-selective knockdown models (CRISPR/Cas9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
